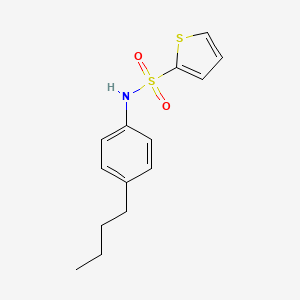
N-(4-butylphenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-butylphenyl)thiophene-2-sulfonamide” is a chemical compound that has been studied for various applications . It’s a type of sulfonamide, a class of drugs known for their wide range of biological activities .
Synthesis Analysis
The synthesis of “N-(4-butylphenyl)thiophene-2-sulfonamide” and similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that removes a boron group from these esters, is a key step in the synthesis .Molecular Structure Analysis
The molecular structure of “N-(4-butylphenyl)thiophene-2-sulfonamide” and similar compounds has been studied using various methods, including X-ray crystallographic analysis and spectroscopic methods .Chemical Reactions Analysis
Thiophene-based sulfonamides, like “N-(4-butylphenyl)thiophene-2-sulfonamide”, have been shown to inhibit carbonic anhydrase I and II isoenzymes, which are found in human erythrocytes . This inhibition effect was determined by IC 50 and K i parameters .Scientific Research Applications
Cerebrovasodilatation and Anticonvulsant Activity
A study conducted by Barnish et al. (1981) investigated various sulfonamides, including 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, for their anticonvulsant activities. Among these, certain sulfones demonstrated notable anticonvulsant properties. Specifically, a compound known as 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide (UK-17022) exhibited potent anticonvulsant effects and the ability to selectively increase cerebral blood flow in animals (Barnish et al., 1981).
Inhibition of Carbonic Anhydrase Isoenzymes
Alım et al. (2020) explored the inhibition effects of thiophene-based sulfonamides on human erythrocytes carbonic anhydrase I and II isoenzymes. These compounds, including variants similar to N-(4-butylphenyl)thiophene-2-sulfonamide, showed potent inhibition at very small concentrations, demonstrating their potential as carbonic anhydrase inhibitors (Alım et al., 2020).
Antibacterial and Hemolytic Activities
Noreen et al. (2017) reported on the synthesis of thiophene sulfonamide derivatives and their subsequent testing for urease inhibition, hemolytic, and antibacterial activities. Their findings suggest that these derivatives, including those similar to N-(4-butylphenyl)thiophene-2-sulfonamide, possess significant antimicrobial properties, offering potential therapeutic applications (Noreen et al., 2017).
Solubilization in Micellar Media
A study by Saeed et al. (2017) focused on the solubilization of thiophene derivatives in micellar solutions of anionic surfactant. This research provides insights into the interactions of such compounds, including those structurally related to N-(4-butylphenyl)thiophene-2-sulfonamide, with surfactants, potentially relevant in pharmaceutical formulations (Saeed et al., 2017).
Mechanism of Action
properties
IUPAC Name |
N-(4-butylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S2/c1-2-3-5-12-7-9-13(10-8-12)15-19(16,17)14-6-4-11-18-14/h4,6-11,15H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEVVOVFCIBMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

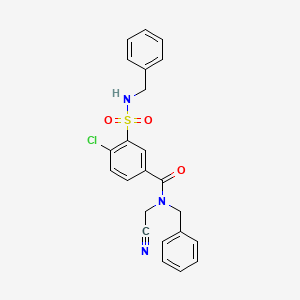

![N-[[3-(1,1,2,2,2-Pentafluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2980762.png)
![Ethyl 3-(4-chlorophenyl)-5-(3-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2980763.png)
![2-{[7-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}-N-(2-methoxyphenyl)butanamide](/img/structure/B2980764.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2980765.png)
![2-[(2-Hydroxy-2-methylpropyl)amino]acetic acid](/img/structure/B2980766.png)
![4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid](/img/structure/B2980767.png)
![1-methyl-3-[(3-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980768.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980770.png)
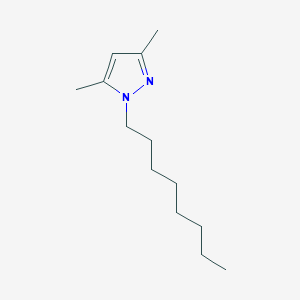
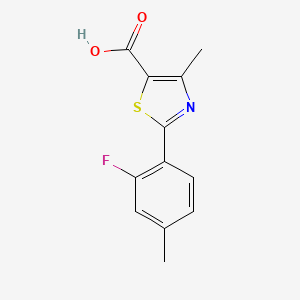
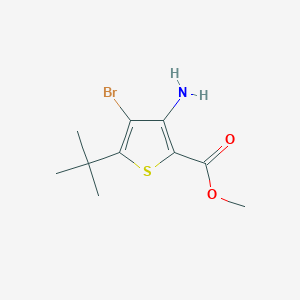
![2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride](/img/structure/B2980777.png)